

Impact of timing of Rivipansel administration on efficacy

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Technical Support Center: Rivipansel Administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Rivipansel**. The information is based on clinical trial data and post-hoc analyses of the impact of administration timing on efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the registered clinical trial number for the pivotal Phase 3 trial of **Rivipansel**?

The pivotal Phase 3 trial for **Rivipansel**, also known as the RESET trial, is registered with the clinical trial identifier NCT02187003.[1][2] An open-label extension study was also conducted under the identifier NCT02433158.[3][4]

Q2: We are not observing the expected efficacy with **Rivipansel** in our study. What could be the issue?

A critical factor influencing the efficacy of **Rivipansel** is the timing of its administration relative to the onset of the vaso-occlusive crisis (VOC). The Phase 3 RESET trial did not meet its primary or key secondary endpoints in the overall study population.[5] However, post-hoc



analyses revealed a significant improvement in outcomes for patients treated early in their VOC.

Q3: What is the optimal time window for administering **Rivipansel** to achieve maximum efficacy?

Post-hoc analysis of the Phase 3 RESET trial data indicated that patients who received **Rivipansel** within approximately 26.4 hours of the onset of VOC pain experienced statistically significant improvements in efficacy. For pediatric patients (ages 6-17), a similar benefit was observed when treatment was initiated within 30 hours of VOC onset.

Q4: What specific efficacy endpoints were met with early administration of **Rivipansel**?

In the subgroup of patients who received **Rivipansel** within the 26.4-hour window, statistically significant improvements were seen in the following endpoints compared to placebo:

- Time to readiness for discharge
- Time to discharge
- Time to discontinuation of intravenous (IV) opioids

Q5: Our experiment is showing a decrease in soluble E-selectin levels after **Rivipansel** administration, but the clinical effect is not apparent. Is this expected?

Yes, this is a plausible scenario. In the Phase 3 RESET trial, a significant reduction in mean soluble E-selectin (by 61% from baseline) was observed in the **Rivipansel** group, indicating that the drug was hitting its biological target. However, this did not translate to clinical efficacy in the overall trial population, which was only evident in the sub-group of patients treated early. This suggests that while target engagement is achieved, the timing of this engagement is critical for a therapeutic effect.

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
Lack of significant difference in time to readiness for discharge between Rivipansel and placebo groups.	The timing of drug administration may be outside the optimal window.	Analyze the data based on the time from VOC onset to the first dose of Rivipansel. A posthoc analysis focusing on subjects treated within 26.4 hours of pain onset is recommended.
No significant reduction in the use of IV opioids.	Similar to the above, the therapeutic effect on opioid use is time-dependent.	Stratify the analysis by the duration of VOC symptoms prior to treatment initiation. Significant reductions in opioid use were observed in patients treated early.
Variability in patient response to Rivipansel.	Patient age may be a contributing factor to the observed variability.	The benefit of early administration was noted in both adult and pediatric populations, though the time window for children was slightly different in some analyses (within 30 hours). It is advisable to analyze pediatric and adult data both together and as separate cohorts.

Data Presentation

Table 1: Efficacy of Rivipansel in the Overall Population (RESET Phase 3 Trial)



Endpoint	Rivipansel Group	Placebo Group	p-value
Median Time to Readiness for Discharge	87.8 hours	93.5 hours	0.79
Median Time to Discharge	Not Statistically Significant	Not Statistically Significant	>0.05
Cumulative IV Opioid Consumption	Not Statistically Significant	Not Statistically Significant	>0.05
Time to Discontinuation of IV Opioids	Not Statistically Significant	Not Statistically Significant	>0.05

Table 2: Efficacy of **Rivipansel** with Early Administration (within 26.4 hours of VOC onset)

Endpoint	Rivipansel Group	Placebo Group	Improvement with Rivipansel	p-value
Median Time to Readiness for Discharge	65.7 hours	122.0 hours	56.3 hours	<0.05
Median Time to Discharge	71.3 hours	112.8 hours	41.5 hours	<0.05
Median Time to Discontinuation of IV Opioids	53.5 hours	104.0 hours	50.5 hours	<0.05

Experimental Protocols

Protocol: Phase 3 RESET Trial (NCT02187003)

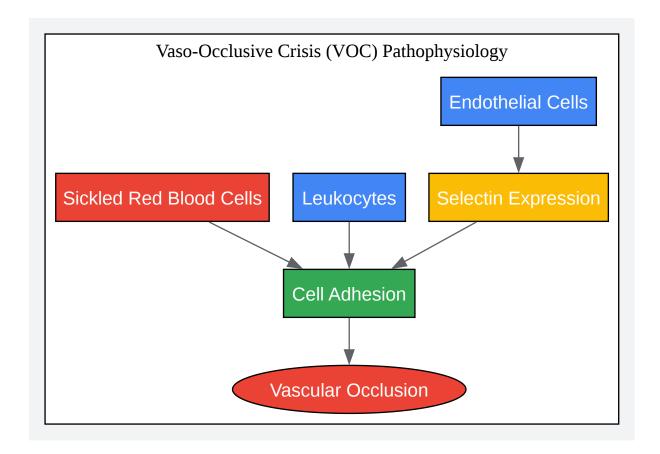
• Objective: To evaluate the efficacy and safety of **Rivipansel** in patients with sickle cell disease (SCD) hospitalized for a vaso-occlusive crisis (VOC) requiring IV opioids.



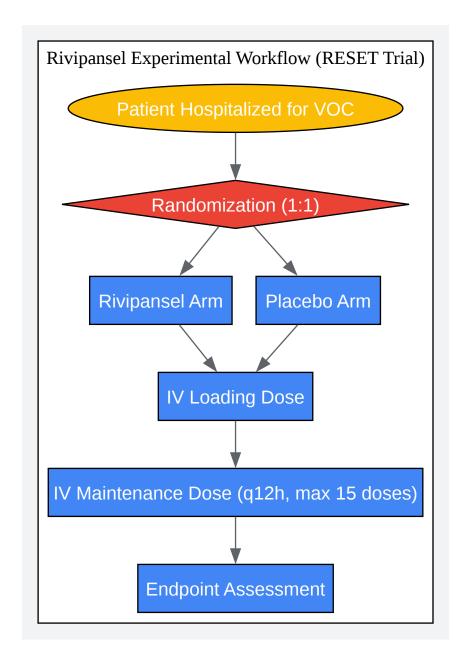
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 345 patients aged six years and older with SCD, hospitalized for VOC and requiring IV opioid treatment.
- Randomization: Patients were randomized on a 1:1 basis to receive either Rivipansel or a placebo.
- Treatment Regimen:
 - An intravenous loading dose of Rivipansel or placebo was administered.
 - This was followed by maintenance doses administered intravenously every 12 hours for a maximum of 15 doses.
- Primary Endpoint: Time to readiness-for-discharge.
- · Key Secondary Endpoints:
 - Time-to-discharge
 - Cumulative IV opioid consumption
 - Time to discontinuation of IV opioids
- Follow-up: Patients were followed for safety for 35 days after their last dose of the study drug.

Visualizations

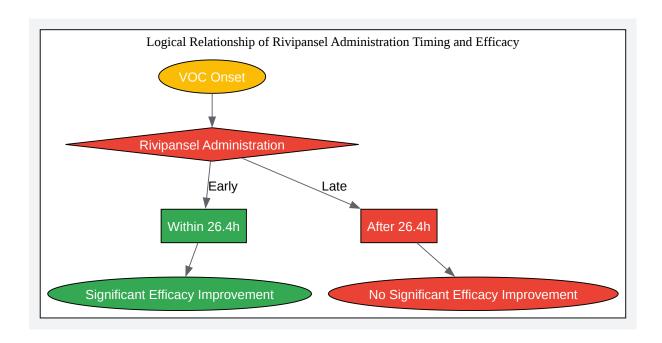












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